Cas no 2228520-08-7 (2-(1-ethylcyclobutyl)cyclopropan-1-amine)
2-(1-ethylcyclobutyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethylcyclobutyl)cyclopropan-1-amine
- EN300-1769801
- 2228520-08-7
-
- Inchi: 1S/C9H17N/c1-2-9(4-3-5-9)7-6-8(7)10/h7-8H,2-6,10H2,1H3
- InChI Key: LXFMFHXIXYVPRV-UHFFFAOYSA-N
- SMILES: NC1CC1C1(CC)CCC1
Computed Properties
- Exact Mass: 139.136099547g/mol
- Monoisotopic Mass: 139.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
2-(1-ethylcyclobutyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769801-0.05g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 0.05g |
$1620.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-0.1g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 0.1g |
$1697.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-0.25g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 0.25g |
$1774.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-0.5g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 0.5g |
$1851.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-1.0g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 1g |
$1929.0 | 2023-06-03 | ||
| Enamine | EN300-1769801-2.5g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 2.5g |
$3782.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-5.0g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 5g |
$5594.0 | 2023-06-03 | ||
| Enamine | EN300-1769801-10.0g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 10g |
$8295.0 | 2023-06-03 | ||
| Enamine | EN300-1769801-1g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 1g |
$1929.0 | 2023-09-20 | ||
| Enamine | EN300-1769801-5g |
2-(1-ethylcyclobutyl)cyclopropan-1-amine |
2228520-08-7 | 5g |
$5594.0 | 2023-09-20 |
2-(1-ethylcyclobutyl)cyclopropan-1-amine Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(1-ethylcyclobutyl)cyclopropan-1-amine
Professional Introduction to Compound with CAS No. 2228520-08-7 and Product Name: 2-(1-ethylcyclobutyl)cyclopropan-1-amine
Compound with the CAS number 2228520-08-7, specifically identified as 2-(1-ethylcyclobutyl)cyclopropan-1-amine, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of 2-(1-ethylcyclobutyl)cyclopropan-1-amine consists of a cyclopropane ring substituted with an amine group, further modified by an ethylcyclobutyl side chain. This configuration imparts distinct physicochemical characteristics that make it a promising candidate for further exploration in drug discovery and development.
The cyclopropane moiety is a key structural feature that contributes to the compound's reactivity and binding affinity. Cyclopropanes are known for their high ring strain, which can be exploited to enhance the bioactivity of molecules containing this motif. In the case of 2-(1-ethylcyclobutyl)cyclopropan-1-amine, the strain energy stored within the cyclopropane ring may facilitate interactions with biological targets, potentially leading to novel pharmacological effects. This aspect has been a focus of recent research, particularly in the development of enzyme inhibitors and receptor modulators.
Furthermore, the presence of the 1-ethylcyclobutyl side chain introduces additional complexity to the molecule. This substituent not only influences the overall shape and electronic distribution of the compound but also affects its solubility and metabolic stability. The ethyl group provides a hydrophobic region that can enhance binding to lipophilic pockets of biological targets, while the cyclobutyl ring adds rigidity, which may improve drug-like properties such as residence time and selectivity. These features make 2-(1-ethylcyclobutyl)cyclopropan-1-amine an intriguing candidate for structure-based drug design.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry. For instance, derivatives of cyclopropanecarboxylic acids have been investigated for their antimicrobial and anti-inflammatory properties. The amine functional group in 2-(1-ethylcyclobutyl)cyclopropan-1-amine further expands its potential applications by allowing for further derivatization into more complex pharmacophores. This versatility has led to increased interest in exploring its utility as a building block for novel therapeutics.
The synthesis of 2-(1-ethylcyclobutyl)cyclopropan-1-amine presents unique challenges due to the sensitivity of the cyclopropane ring and the complexity of the side chain. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and stereocontrolled transformations, have been employed to construct this molecule efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the growing expertise in handling complex molecular architectures in pharmaceutical research.
In terms of biological activity, preliminary studies suggest that 2-(1-ethylcyclobutyl)cyclopropan-1-amine exhibits promising interactions with certain biological targets. For example, its structural features may allow it to bind to enzymes or receptors involved in metabolic pathways relevant to diseases such as cancer and neurodegeneration. While comprehensive pharmacological evaluation is still underway, these initial findings underscore the compound's potential as a lead molecule for further development.
The field of drug discovery continually benefits from innovative molecular designs, and compounds like 2-(1-ethylcyclobutyl)cyclopropan-1-amine exemplify this trend. By integrating advanced chemical concepts with computational modeling and high-throughput screening techniques, researchers can accelerate the identification of novel therapeutic agents. The unique properties of this compound highlight how structural diversity can drive discovery, opening new avenues for addressing unmet medical needs.
As research progresses, it is anticipated that 2-(1-ethylcyclobutyl)cyclopropan-1-amine will play a significant role in shaping future developments within pharmaceutical chemistry. Its distinctive structure and potential biological activity position it as a valuable asset in the quest for next-generation therapeutics. Continued investigation into its properties and applications will undoubtedly contribute to advancements across multiple therapeutic domains.
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